7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde
Overview
Description
7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of both imidazole and pyrimidine rings in the structure contributes to its chemical versatility and biological activity.
Preparation Methods
The synthesis of 7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes, including:
Condensation Reactions: This method involves the condensation of appropriate aldehydes with amines under acidic or basic conditions to form the imidazo[1,2-A]pyrimidine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product. This approach is efficient and can produce high yields.
Oxidative Coupling: This method involves the coupling of imidazole derivatives with pyrimidine derivatives in the presence of oxidizing agents.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Functionalization: The imidazo[1,2-A]pyrimidine core can be functionalized at various positions using radical reactions, transition metal catalysis, or photocatalysis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in the context of antituberculosis activity, it may inhibit key enzymes involved in the bacterial cell wall synthesis or energy metabolism .
Comparison with Similar Compounds
7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-A]pyrimidine Derivatives: Various derivatives of imidazo[1,2-A]pyrimidine have been synthesized and studied for their unique properties and applications.
The uniqueness of this compound lies in its specific structural features and the presence of the aldehyde group, which allows for further functionalization and derivatization.
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-2-3-11-7(5-12)4-9-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQIUYOPMDEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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